2-Bromo-5-butoxybenzoic acid
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Overview
Description
2-Bromo-5-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . This compound is characterized by a bromine atom at the second position and a butoxy group at the fifth position on the benzoic acid ring. It is primarily used in pharmaceutical research and various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-butoxybenzoic acid typically involves the bromination of 5-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst and an organic solvent. The reaction conditions are generally mild, and the process is efficient, yielding high-purity products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and to maintain the integrity of the butoxy group .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-butoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
- Substitution reactions yield various halogenated derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Bromo-5-butoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-2-isopropoxybenzoic acid
- 4-Butoxybenzoic acid (5-indanylmethylene)-hydrazide
- 5-Bromo-2-thienylboronic acid
- 5-Bromo-2-furoic acid
- 2-Bromo-5-methylbenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness: 2-Bromo-5-butoxybenzoic acid is unique due to the presence of both a bromine atom and a butoxy group on the benzoic acid ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications. The butoxy group enhances its solubility and reactivity, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
2-bromo-5-butoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLALWGQWIXHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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